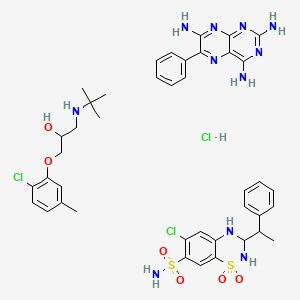
Cardiotensin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cardiotensin, also known as this compound, is a useful research compound. Its molecular formula is C41H50Cl3N11O6S2 and its molecular weight is 963.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activities
Recent studies have highlighted the diverse pharmacological activities of cardiotensin:
- Cardiovascular Applications : this compound is extensively used in managing cardiovascular diseases. Angiotensin II receptor blockers (ARBs) and angiotensin-converting enzyme inhibitors (ACE inhibitors) are standard treatments for hypertension and heart failure. These medications help reduce morbidity and mortality associated with cardiovascular diseases by blocking the effects of angiotensin II .
- Neuroprotection : Emerging research indicates that this compound may have neuroprotective effects, potentially benefiting conditions such as stroke and neurodegenerative diseases. Studies suggest that angiotensin II can influence neuronal survival and repair mechanisms .
- Anti-tumor Effects : this compound has been investigated for its anti-tumor properties. It appears to modulate tumor growth and metastasis through various molecular pathways, making it a candidate for cancer therapies .
- Immunomodulation : The compound has been shown to play a role in immune regulation, influencing inflammatory responses that are critical in various diseases, including autoimmune disorders .
Clinical Applications
Clinical evidence supports the use of this compound-related compounds in several therapeutic contexts:
- Hypertension Management : Clinical trials have demonstrated that ACE inhibitors significantly lower blood pressure and reduce cardiovascular events. ARBs have also shown favorable outcomes with fewer side effects compared to ACE inhibitors .
- Heart Failure Treatment : this compound's role in heart failure management is well-documented. Medications targeting the RAS can improve cardiac output and reduce hospitalizations related to heart failure exacerbations .
- Diabetes Prevention : Some studies indicate that this compound-related therapies may contribute to diabetes prevention by improving insulin sensitivity and reducing cardiovascular risk factors associated with diabetes .
Clinical Study on Hypertension Treatment
A clinical study evaluated the efficacy of a combination product containing this compound for treating hypertension. Results indicated significant reductions in systolic and diastolic blood pressure among participants, reinforcing this compound's role in managing hypertension effectively .
Neuroprotective Effects
In a study assessing stroke recovery, patients treated with angiotensin II receptor blockers showed improved neurological outcomes compared to those receiving standard care. This suggests potential neuroprotective benefits of this compound-related therapies in post-stroke recovery .
Comparative Table of this compound Applications
Properties
CAS No. |
75934-75-7 |
|---|---|
Molecular Formula |
C41H50Cl3N11O6S2 |
Molecular Weight |
963.4 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine;hydrochloride |
InChI |
InChI=1S/C15H16ClN3O4S2.C14H22ClNO2.C12H11N7.ClH/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15;1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;/h2-9,15,18-19H,1H3,(H2,17,20,21);5-7,11,16-17H,8-9H2,1-4H3;1-5H,(H6,13,14,15,17,18,19);1H |
InChI Key |
KREKTYXLRXLLNX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl |
Synonyms |
emetizide - bupranolol - triamterene bemetizide, bupranolol, triamterene drug combination Cardiotensin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















